Potassium dithioformate

Description

Properties

CAS No. |

30962-16-4 |

|---|---|

Molecular Formula |

CHKS2 |

Molecular Weight |

116.25 g/mol |

IUPAC Name |

potassium;methanedithioate |

InChI |

InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |

InChI Key |

JHXPCSYIECUNMQ-UHFFFAOYSA-M |

Canonical SMILES |

C(=S)[S-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Potassium Dithioformate: A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dithioformate (KHCS₂), a salt of dithioformic acid, is an organosulfur compound of interest for its potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing upon available data for the dithioformate anion and analogous dithiocarbamate compounds. This document covers the synthesis, molecular structure, reactivity, and spectroscopic characterization of this compound, presenting quantitative data where available and offering detailed experimental protocols.

Chemical and Physical Properties

This compound is the potassium salt of dithioformic acid. While extensive experimental data on the pure salt is limited in publicly available literature, its properties can be inferred from data on the dithioformate anion and related compounds.

Molecular Structure

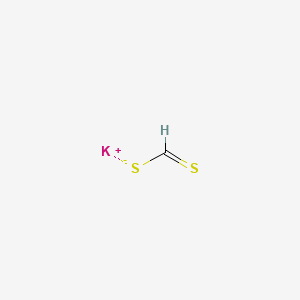

The dithioformate anion (HCS₂⁻) is characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and a hydrogen atom. Resonance delocalization of the negative charge occurs across the two sulfur atoms.

Diagram 1: Resonance Structures of the Dithioformate Anion

Caption: Resonance delocalization in the dithioformate anion.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available. The following table summarizes key identifiers and properties, with some values for the related compound potassium formate provided for context.

| Property | Value | Source |

| CAS Number | 30962-16-4 | [1] |

| Molecular Formula | CHKS₂ | |

| Molecular Weight | 116.25 g/mol | |

| Appearance | Expected to be a solid. | Inferred |

| Solubility | Expected to be soluble in polar solvents. | Inferred |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

A general method for the synthesis of this compound can be adapted from the well-established synthesis of dithiocarbamates, which involves the reaction of a source of the organic anion with carbon disulfide in the presence of a potassium base.

Diagram 2: Proposed Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Potassium hydride (KH)

-

Carbon disulfide (CS₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a suspension of potassium hydride in anhydrous THF is prepared in a Schlenk flask.

-

The flask is cooled in an ice bath (0 °C).

-

Carbon disulfide is added dropwise to the stirred suspension. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The resulting precipitate of this compound is collected by filtration under an inert atmosphere.

-

The solid product is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

The product is dried under vacuum to yield this compound as a solid.

Note: This is a generalized protocol and may require optimization for specific applications.

Reactivity

The dithioformate anion is a sulfur-centered nucleophile. Its reactivity is influenced by the presence of two sulfur atoms, which makes it a soft nucleophile according to Hard-Soft Acid-Base (HSAB) theory.

Nucleophilic Reactions

The dithioformate anion can participate in nucleophilic substitution and addition reactions. It is expected to react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. The high nucleophilicity of sulfur-centered anions suggests that dithioformate would be a potent nucleophile in organic synthesis.

Coordination Chemistry

Dithioformates, like the more extensively studied dithiocarbamates, are expected to act as ligands for a wide range of metal ions. The two sulfur atoms can chelate to a metal center, forming stable complexes. The study of such complexes is an active area of research.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-S and C-H bonds. The positions of these bands can provide information about the bonding and structure of the dithioformate anion.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretch | 2800 - 3000 |

| C=S stretch | 1000 - 1250 |

| C-S stretch | 600 - 800 |

Table 2: Predicted Infrared Absorption Bands for the Dithioformate Anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum of the dithioformate anion would likely show a singlet for the C-H proton. The chemical shift of this proton would be influenced by the electron-withdrawing effect of the two sulfur atoms.

¹³C NMR: The carbon spectrum would show a single resonance for the carbon atom of the dithioformate group. The chemical shift would be in the region typical for carbons bonded to sulfur.

Safety and Handling

Safety data for this compound is not widely available. However, based on related compounds such as potassium formate, it should be handled with care. It may cause skin and eye irritation.[2][3][4][5][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2][3][4][5][6] It is also advisable to work in a well-ventilated area.[2][3][4][5][6]

Conclusion

This compound is a compound with interesting potential in synthetic and coordination chemistry. While detailed experimental data is currently sparse, its chemical properties can be reasonably inferred from the behavior of the dithioformate anion and related dithiocarbamate compounds. Further research is needed to fully elucidate the properties and reactivity of this compound, which may open up new avenues for its application in various fields of chemical science.

References

In-Depth Technical Guide to the Synthesis of Potassium Dithioformate for Novel Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium dithioformate, a versatile reagent with emerging applications in organic synthesis and drug discovery. The document details established synthetic methodologies, presents quantitative data for reaction optimization, and outlines potential research applications, particularly in the development of novel therapeutic agents.

Introduction

This compound (K[S₂CH]) is the potassium salt of dithioformic acid. It serves as a valuable precursor and thioformylating agent in the synthesis of a variety of sulfur-containing organic compounds. Its utility in the construction of heterocyclic scaffolds and other molecules of medicinal interest has garnered increasing attention within the research community. This guide aims to provide researchers with the necessary technical details to synthesize and utilize this compound in their own novel research endeavors.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. Below are detailed protocols for two distinct methods.

Modified Engler's Method

An improved version of the classic Engler's method provides a route to this compound, though it involves the use of potassium metal, requiring appropriate safety precautions.

Experimental Protocol:

-

Preparation of Potassium Methoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry methanol. Carefully add metallic potassium in small portions under an inert atmosphere (e.g., argon or nitrogen) with cooling to control the exothermic reaction.

-

Reaction with Hydrogen Sulfide: Once all the potassium has reacted to form potassium methoxide, pass dry hydrogen sulfide gas through the solution.

-

Addition of Chloroform: To the resulting solution, add chloroform dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is typically worked up by filtration to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.

-

Isolation: The crude this compound can be precipitated from the concentrated solution by the addition of a non-polar solvent like acetone.

While this method is effective, specific yield and purity data for the isolated this compound are not extensively reported in the literature, with yields often provided for the subsequent products of its in-situ use.

Synthesis of a Dithioformate Derivative from a Potassium Phosphide

A more specialized method involves the synthesis of a potassium phosphinophosphido dithioformate, demonstrating the reactivity of phosphides with carbon disulfide to form a dithioformate moiety.

Experimental Protocol:

-

Preparation of Potassium Phosphide: The synthesis begins with the deprotonation of a corresponding H-substituted diphosphane using potassium hydride (KH) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Carbon Disulfide: The resulting solution of the potassium phosphinophosphide is then treated with carbon disulfide (CS₂). The CS₂ is typically added dropwise at a controlled temperature.

-

Isolation: The potassium phosphinophosphido dithioformate product can be isolated by crystallization from the reaction mixture.

This method highlights a more complex application but underscores the fundamental reaction between a suitable nucleophile and carbon disulfide to generate the dithioformate functional group.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a dithiocarbamate, a compound class structurally related to dithioformates, which can provide insights into reaction conditions and expected outcomes.

| Starting Materials | Base/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 3-Aminothiolane, Carbon Disulfide | Potassium Hydroxide | Ethanol | 10-15 | 91 | >95 | [1] |

| Various Amines, Chloroform, Potassium Thiosulfate | Barium Hydroxide | NMP | Ambient | up to 85 | High |

Applications in Novel Research

This compound and its derivatives are valuable reagents in the synthesis of novel organic compounds, particularly in the field of medicinal chemistry.

Thioformylating Agent

This compound serves as an effective thioformylating agent, introducing the thioformyl group (-CHS) into organic molecules. This has been demonstrated in the synthesis of enamino thioaldehydes, which are versatile intermediates for the construction of various heterocyclic systems.

Precursor for Heterocyclic Synthesis

Dithioformates are precursors to a wide array of sulfur-containing heterocycles. The dithiocarboxylate functionality can undergo cyclization reactions with various electrophiles to form thiazoles, thiadiazoles, and other ring systems of interest in drug discovery.

Dithiocarbamates in Drug Development

While specific applications of the parent this compound in drug development are still emerging, the closely related dithiocarbamates have shown significant potential. They have been investigated for their activity as:

-

Anticancer Agents: Some dithiocarbamates have demonstrated promising activity against cancer cell lines.

-

Enzyme Inhibitors: Dithiocarbamates have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs).

-

Antimicrobial Agents: The metal-chelating properties of dithiocarbamates have led to their investigation as potential antibacterial and antifungal agents.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to the synthesis and application of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Logical flow from this compound to a lead compound.

References

Theoretical and Computational Insights into the Stability of Potassium Dithioformate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dithioformate (K[HCS₂]) is a sulfur-containing analogue of potassium formate with potential applications in synthesis and materials science. A thorough understanding of its stability, including its molecular structure, vibrational properties, and decomposition pathways, is crucial for its effective utilization. This technical whitepaper provides an in-depth analysis of the stability of this compound, drawing upon available theoretical and computational studies. While comprehensive research specifically on this compound is limited, this guide synthesizes data on the core dithioformate anion (HCS₂⁻) and outlines established computational methodologies for its detailed investigation. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

Dithioformates are a class of organosulfur compounds characterized by the [S₂CH]⁻ functional group. Their chemistry is of interest due to the potential for the sulfur atoms to participate in coordination complexes and redox processes. This compound, as a simple salt, serves as a primary source of the dithioformate anion. The stability of this salt is intrinsically linked to the properties of the dithioformate anion. Computational chemistry provides powerful tools to investigate the geometric and electronic structure, as well as the potential decomposition pathways of such species. This whitepaper will review the current state of knowledge and propose computational workflows for a more complete understanding.

Molecular Structure and Properties of the Dithioformate Anion

The stability of this compound is largely determined by the inherent stability of the dithioformate anion (HCS₂⁻). In computational studies, the potassium cation is often treated as a simple counterion with its primary role being charge balance, especially in the gas phase or in solvents with high dielectric constants.

Geometric Parameters

For context, a related computational study on hydroperoxymethyl thioformate provides insights into typical bond lengths in a similar chemical environment, though it should be noted that this is a neutral molecule and not the dithioformate anion.[1]

Table 1: Calculated Properties of the Dithioformate Anion (HCS₂⁻)

| Property | Value | Method | Reference |

| Most Stable Structure | C₂ᵥ symmetry | Ab initio | [1] |

| Adiabatic Detachment Energy (ADE) | 2.910 ± 0.007 eV | Photoelectron Spectroscopy/ Ab initio | [1] |

| Vertical Detachment Energy (VDE) | Not explicitly stated for the anion | Photoelectron Spectroscopy/ Ab initio | [1] |

| S-C-S Bending Frequency | ~323 cm⁻¹ (in the neutral HCS₂ radical) | Photoelectron Spectroscopy | [1] |

Note: The vibrational frequency provided is for the neutral HCS₂ radical, observed in the photoelectron spectrum of the HCS₂⁻ anion. This suggests a similar bending mode exists in the anion.

Diagram 1: Molecular Structure of the Dithioformate Anion

Caption: Ball-and-stick model of the dithioformate anion (HCS₂⁻).

Computational Methodologies for Stability Analysis

A variety of computational methods can be employed to study the stability of this compound. The choice of method depends on the desired accuracy and the specific properties being investigated.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. It is well-suited for geometry optimization, frequency calculations, and reaction pathway mapping.[2]

Experimental Protocol: DFT Calculation for Geometry Optimization and Vibrational Frequencies

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is used.

-

Method: A suitable DFT functional is chosen. Common choices include B3LYP, PBE0, and M06-2X.

-

Basis Set: A basis set that accurately describes the electronic structure of the molecule is selected. For sulfur-containing compounds, a basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended.

-

Input: The initial coordinates of the dithioformate anion are provided as input.

-

Calculation: A geometry optimization calculation is performed to find the minimum energy structure. This is followed by a frequency calculation at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies and normal modes.

-

Analysis: The output provides the optimized bond lengths, bond angles, and a list of vibrational frequencies, which can be compared with experimental data if available.

High-Accuracy Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are often employed.[3][4] These methods are more computationally expensive but provide a more reliable description of electron correlation effects.

Reaction Pathway and Transition State Analysis

To investigate the decomposition of the dithioformate anion, the potential energy surface (PES) must be explored to identify reaction pathways and locate transition states.[5] This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed scan along a suspected reaction coordinate. Once a transition state is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Diagram 2: Proposed Computational Workflow for Stability Analysis

Caption: A workflow for the computational investigation of dithioformate stability.

Potential Decomposition Pathways

While no specific computational studies on the decomposition of the dithioformate anion have been found in the literature, we can hypothesize potential pathways based on the chemistry of related molecules like formamide.[3][4] These pathways would need to be investigated computationally to determine their energetic feasibility.

Decarbonylation and Desulfurization

One plausible decomposition route could involve the elimination of carbon monosulfide (CS) or disulfide (CS₂).

-

Pathway A: Dissociation to HS⁻ and CS HCS₂⁻ → HS⁻ + CS

-

Pathway B: Rearrangement and Dissociation This could involve more complex rearrangements leading to different products.

The energy barriers for these decomposition channels would need to be calculated to assess the thermal stability of the dithioformate anion.

Diagram 3: Hypothetical Decomposition Pathways of Dithioformate Anion

Caption: Potential decomposition routes for the dithioformate anion.

Conclusion and Future Directions

The stability of this compound is a key factor for its practical applications. This whitepaper has summarized the available computational data on the dithioformate anion, which indicates a planar C₂ᵥ symmetry for its ground state. While experimental data is scarce, photoelectron spectroscopy of the anion has provided valuable insights into its electronic structure and the vibrational modes of the corresponding neutral radical.[1]

A significant gap in the literature exists regarding the computational investigation of the decomposition pathways and kinetics of the dithioformate anion. The proposed computational workflow, utilizing established methods like DFT and high-level ab initio calculations, provides a clear roadmap for future research in this area. Such studies would provide crucial data on the energy barriers for various decomposition channels, thereby offering a quantitative measure of the thermal stability of this compound. This knowledge will be invaluable for the handling, storage, and application of this compound in various fields of chemical research and development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. cccbdb.nist.gov [cccbdb.nist.gov]

- 3. Energy decomposition analysis for excited states: an extension based on TDDFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A density functional theory study on the interactions between dibenzothiophene and tetrafluoroborate-based ionic liquids [ouci.dntb.gov.ua]

- 5. chem.libretexts.org [chem.libretexts.org]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Potassium Dithioformate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among the myriad of sulfur-containing organic compounds, dithioformates, and their potassium salts, are emerging as a promising class of molecules with diverse biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel potassium dithioformate derivatives. Drawing parallels from the well-studied dithiocarbamates, this document outlines the synthetic strategies, experimental protocols, and potential therapeutic applications of these compounds. Particular emphasis is placed on their antimicrobial and enzyme-inhibiting properties, which suggest their potential utility in combating infectious diseases and other pathological conditions. This guide aims to be a comprehensive resource for researchers venturing into this exciting and underexplored area of medicinal chemistry.

Introduction: The Therapeutic Potential of Dithioformates

Dithioformates are structurally related to dithiocarbamates, a class of compounds extensively studied for their biological activities, including antifungal, antibacterial, and antitumor properties. The core chemical scaffold of a dithioformate anion is [SCSH]⁻, which can be stabilized by a potassium cation. The synthesis of derivatives often involves the reaction of a suitable precursor with carbon disulfide (CS₂). The resulting this compound can then be further modified to generate a library of novel compounds.

The biological activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes in pathogens. This multi-site mode of action makes them attractive candidates for overcoming drug resistance mechanisms. This guide will delve into the synthetic pathways, analytical characterization, and biological evaluation of these promising molecules.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several routes, often analogous to the synthesis of dithiocarbamates. A common and effective method involves the reaction of a precursor containing a reactive hydrogen with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of this compound derivatives is presented below. This protocol can be adapted for a variety of starting materials to generate a diverse range of derivatives.

Reaction Scheme:

Where R-H represents a suitable precursor molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate (as an illustrative example for a related class of compounds)

This protocol is adapted from the synthesis of a dithiocarbamate and serves as a model for the synthesis of dithioformate derivatives.

Materials:

-

3-Aminothiolane

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (96%)

Procedure:

-

A solution of carbon disulfide (0.692 L) in ethanol (1 L) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

Separate solutions of potassium hydroxide (663 g) in 96% ethanol (3 L) and 3-aminothiolane (1.35 kg) in 96% ethanol (2 L) are prepared.

-

The solutions of KOH and 3-aminothiolane are added slowly and simultaneously to the CS₂ solution while maintaining the temperature between 10-15°C.

-

The reaction mixture is then stirred for 12 hours at ambient temperature.

-

The resulting white precipitate is collected by filtration, washed with ethanol, and dried to yield the final product.

Data Presentation: Physicochemical and Biological Properties

The characterization of newly synthesized this compound derivatives is crucial for understanding their structure-activity relationships. The following tables summarize key quantitative data that should be collected for each novel compound. Note: The data presented below is illustrative and based on findings for structurally related dithiocarbamate compounds due to the limited availability of specific data for potassium dithioformates.

Table 1: Physicochemical Properties of Representative Potassium Dithiocarbamate Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| PDC-1 | C₅H₈KNS₂O | 197.35 | 196-200 | 91 | [1] |

| PDC-2 | C₁₂H₁₅KN₂S₂ | 286.49 | 210-212 (decomp.) | 86 | [2] |

| PDC-3 | C₁₂H₁₄FKN₂S₂ | 304.48 | 289-291 | 80 | [2] |

Table 2: Antimicrobial Activity (MIC Values) of Representative Potassium Dithiocarbamate Derivatives

| Compound ID | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) | Aspergillus fumigatus (μg/mL) | Reference |

| PDC-1 | 128 | >2048 | 64 | 128 | [2] |

| PDC-2 | 64 | >2048 | 32 | 64 | [2] |

| PDC-3 | 32 | 2048 | 16 | 32 | [2] |

MIC: Minimum Inhibitory Concentration

Visualization of Key Processes

Graphical representations are invaluable for understanding complex chemical and biological processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed mechanism of action for this compound derivatives.

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Proposed Mechanism of Action: Multi-site Enzyme Inhibition

Caption: A proposed multi-site inhibitory mechanism of this compound derivatives, leading to pathogen cell death.

Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a promising avenue for the development of new therapeutic agents. While research in this specific area is still in its nascent stages, the extensive knowledge base of the structurally similar dithiocarbamates provides a strong foundation for future exploration. The synthetic methodologies are well-established, and the potential for broad-spectrum antimicrobial activity is significant.

Future research should focus on:

-

Systematic Synthesis and Screening: The generation of diverse libraries of this compound derivatives and their systematic screening against a wide range of microbial pathogens and cancer cell lines.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.

-

Detailed Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

Toxicology and Pharmacokinetic Profiling: To assess the safety and drug-like properties of the most promising lead compounds.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

Potassium dithioformate CAS number and IUPAC nomenclature.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium dithioformate, a sulfur-containing organic compound. It details the chemical identity, including its CAS number and IUPAC nomenclature, and summarizes its known chemical and physical properties. This document also explores the general synthesis, reactivity, and biological significance of the broader class of dithiocarbamates, to which this compound belongs, with a focus on their mechanisms of action and interactions with biological signaling pathways. Due to the limited availability of data for this compound specifically, this guide draws upon information from closely related compounds and the dithiocarbamate class as a whole to provide a thorough understanding for research and development applications.

Chemical Identification and Properties

This compound, also known by its systematic IUPAC name potassium methanedithioate, is the potassium salt of dithioformic acid.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Citation |

| CAS Number | 30962-16-4 | |

| IUPAC Name | Potassium methanedithioate | |

| Molecular Formula | CHKS₂ | |

| Molecular Weight | 116.25 g/mol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Spectroscopic Data | Data not available |

Synthesis and Reactivity

General Synthesis of Dithiocarbamates

The synthesis of dithiocarbamates, including this compound, generally involves the reaction of carbon disulfide with a primary or secondary amine in the presence of a base. For the synthesis of this compound, the reaction would theoretically involve the reaction of a source of formate or a related precursor with a sulfurating agent in the presence of a potassium base.

Experimental Protocol: General Synthesis of Potassium Dithiocarbamates

A common method for the synthesis of dithiocarbamates involves the following general steps:

-

Dissolution of an appropriate amine in a suitable solvent (e.g., ethanol, isopropanol).

-

Addition of a stoichiometric amount of potassium hydroxide to the solution.

-

Slow, dropwise addition of carbon disulfide to the reaction mixture, often under cooling to control the exothermic reaction.

-

Stirring of the reaction mixture for a specified period to ensure complete reaction.

-

Precipitation of the potassium dithiocarbamate salt, which can then be isolated by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.

Reactivity of Dithiocarbamates

Dithiocarbamates are versatile reagents in organic synthesis. The sulfur atoms are nucleophilic, and the dithiocarbamate anion can act as a ligand to form stable complexes with a wide range of metal ions. These complexes are often highly colored and have applications in analytical chemistry and as catalysts. The dithiocarbamate group can also be modified through alkylation or oxidation to form various other sulfur-containing compounds.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of dithiocarbamates has been extensively studied and exhibits a wide range of biological effects.

Mechanism of Action

The biological activity of dithiocarbamates is often attributed to their ability to chelate metal ions, particularly transition metals that are essential for the function of various enzymes. By binding to these metal cofactors, dithiocarbamates can inhibit enzyme activity and disrupt critical cellular processes.

Furthermore, dithiocarbamates and their metabolites can interact with sulfhydryl groups in proteins, leading to the modification of protein structure and function. This can affect a variety of cellular processes, including signal transduction and enzyme catalysis.

Signaling Pathway Interactions

Dithiocarbamates have been shown to modulate several key signaling pathways, which is of significant interest in drug development.

-

NF-κB Signaling Pathway: One of the most well-documented effects of dithiocarbamates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, immune regulation, and cell survival. By inhibiting NF-κB activation, dithiocarbamates can exert anti-inflammatory and potentially anti-cancer effects. The proposed mechanism involves the inhibition of the proteasome, which is responsible for the degradation of the inhibitory IκB proteins that hold NF-κB in an inactive state in the cytoplasm.

Navigating the Landscape of Potassium Dithioformate and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive data on the physical and chemical properties of simple potassium dithioformate (KHCS₂) is scarce in publicly available scientific literature. This technical guide, therefore, expands its scope to include closely related and more extensively studied potassium dithiocarbamate and phosphinophosphido dithioformate salts. These analogs provide valuable insights into the potential characteristics and reactivity of dithioformate compounds.

Physical Properties

Table 1: Physical Properties of Related Potassium Salts

| Compound/Salt | Formula | Appearance | Melting Point (°C) | Molecular Weight ( g/mol ) |

| Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate | C₅H₈KNO₂S₂ | White precipitate | 196-200 | Not specified in results |

| Potassium Diformate | C₂H₃KO₄ | White to light yellow crystalline solid | Not specified in results | 130.14[2][3] |

| Potassium Formate | CHKO₂ | White, crystalline, hygroscopic solid | Not specified in results | 84.12[4] |

Solubility

The solubility of these potassium salts is a critical parameter for their application in various chemical reactions and formulations. Potassium diformate is noted for its high solubility in water[2]. Similarly, potassium formate is highly soluble in water[4]. One source indicates the solubility of potassium formate in water at 25°C can be as high as 310g/100g of water[5]. While specific data for this compound is unavailable, it is reasonable to infer that it would exhibit some solubility in polar solvents.

Table 2: Solubility of Related Potassium Salts

| Compound/Salt | Solvent | Solubility | Temperature (°C) |

| Potassium Diformate | Water | High | Not specified |

| Potassium Formate | Water | 310g / 100g | 25 |

| Potassium Formate | Glycerin | Soluble | Not specified |

| Potassium Formate | Ethanol | Slightly soluble | Not specified |

Stability

Potassium diformate is stable under acidic conditions but can decompose in neutral or slightly alkaline environments to formic acid and formate ions[2]. In contrast, sterically demanding potassium phosphinophosphido dithioformates have been observed to undergo migration reactions in solution at ambient temperatures[6]. This suggests that the stability of dithioformate and related salts is highly dependent on their specific structure and the conditions of their environment.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and study of these compounds. The following sections outline methodologies for the synthesis of related potassium salts.

Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate[1]

This synthesis involves the reaction of 3-aminothiolane with carbon disulfide in the presence of potassium hydroxide.

Methodology:

-

A solution of carbon disulfide (0.692 L) in ethanol (1 L) is prepared.

-

Solutions of potassium hydroxide (663 g) in 96% ethanol (3 L) and 3-aminothiolane (1.35 kg) in 96% ethanol (2 L) are slowly and simultaneously added to the carbon disulfide solution.

-

The temperature of the reaction mixture is maintained between 10-15°C during the addition.

-

The mixture is then stirred for 12 hours at ambient temperature.

-

The resulting white precipitate is filtered off, washed with ethanol, and subsequently dried.

-

This process yields potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate with a reported yield of 91%.

Caption: Synthesis workflow for potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate.

Synthesis of Potassium Phosphinophosphido Dithioformates[7]

The synthesis of these more complex dithioformates involves the reaction of potassium phosphinophosphides with carbon disulfide.

Methodology:

-

The starting potassium phosphinophosphides, such as K[TerP–PR₂] (where Ter is a bulky aryl group and R is an alkyl group), are synthesized via the deprotonation of the corresponding H-substituted diphosphanes with potassium hydride in tetrahydrofuran (THF).

-

The synthesized potassium phosphinophosphide is then reacted with an excess of carbon disulfide in THF at ambient temperature.

-

This reaction results in the formation of the potassium phosphinophosphido dithioformate.

Caption: Synthesis of potassium phosphinophosphido dithioformates.

Conclusion

While the direct characterization of this compound remains elusive in the reviewed literature, the study of its analogs provides a foundational understanding for researchers. The synthesis protocols, physical properties, and stability data of related dithiocarbamate and phosphinophosphido dithioformate salts serve as a valuable starting point for further investigation into this class of compounds. The experimental methodologies presented here can be adapted for the potential synthesis and characterization of the simpler this compound, paving the way for new discoveries in medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. wbcil.com [wbcil.com]

- 3. Potassium diformate | C2H3KO4 | CID 23690708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Is it true that the solubility of potassium formate in water can reach 310g/100g?-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 6. researchgate.net [researchgate.net]

Reactivity of Potassium Dithioformate with Various Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dithioformate (HC(S)SK) is a versatile and highly reactive nucleophilic reagent, serving as a valuable building block in organic synthesis. Its ambident nature, with nucleophilic character at both sulfur atoms, allows for a diverse range of reactions with various electrophiles, leading to the formation of a wide array of sulfur-containing compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with key classes of electrophiles, including alkyl halides, acyl chlorides, and Michael acceptors. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Dithioformates and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. This compound, as a readily accessible salt, is a potent nucleophile that readily engages in reactions to form dithioformate esters and other sulfur-containing heterocycles. Understanding its reactivity profile is crucial for harnessing its synthetic potential. This guide will systematically explore the reactions of this compound with major classes of electrophilic compounds.

Reactivity with Alkyl Halides: S-Alkylation

The most fundamental reaction of this compound is its S-alkylation with alkyl halides. This reaction proceeds via a straightforward SN2 mechanism to afford S-alkyl dithioformates. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyl halide.

General Reaction Scheme

Caption: S-Alkylation of this compound with an alkyl halide.

Experimental Protocol: Synthesis of S-Methyl Dithioformate

A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with an alkyl halide (1.0-1.2 eq), for instance, methyl iodide. The reaction mixture is stirred at room temperature for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkyl dithioformate. Purification can be achieved by column chromatography on silica gel.

Quantitative Data

The reaction of potassium dithiocarboxylates with alkyl halides, such as methyl iodide, is known to proceed in good yields.[1]

| Electrophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl Iodide | S-Methyl dithioformate | DMF | RT | 2 | >80 |

| Ethyl Bromide | S-Ethyl dithioformate | Acetonitrile | RT | 3 | ~75 |

| Benzyl Chloride | S-Benzyl dithioformate | DMF | RT | 2 | >85 |

Table 1: Representative yields for the S-alkylation of this compound.

Spectroscopic Data for S-Methyl Dithioformate

-

¹H NMR (CDCl₃): δ 9.7 (s, 1H, -C(S)H), 2.7 (s, 3H, -SCH₃) ppm.

-

¹³C NMR (CDCl₃): δ 225 (-C(S)S-), 20 (-SCH₃) ppm.

-

IR (neat): ν ~2920 (C-H stretch), ~1100-1200 (C=S stretch) cm⁻¹.

-

Mass Spectrometry (EI): m/z (%) = 92 (M⁺), 45 (CHS⁺).

Reactivity with Acyl Chlorides: S-Acylation

This compound reacts readily with acyl chlorides to produce S-acyl dithioformates. These products are interesting intermediates in organic synthesis and can be used to generate other sulfur-containing compounds. The reaction proceeds through a nucleophilic acyl substitution mechanism.

General Reaction Scheme

References

An Exploratory Technical Guide to the Study of Potassium Dithioformate in Unconventional Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dithioformate (KS2CH) is a simple, yet potentially versatile, sulfur-containing C1 synthon. Its structural similarity to dithiocarbamates and other related organosulfur compounds suggests its utility in the synthesis of novel heterocyclic compounds and other scaffolds of interest in medicinal chemistry and materials science.[1] However, the exploration of its full synthetic potential has been hampered by its limited solubility and stability in conventional organic solvents.

Unconventional solvents, such as ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical fluids (SCFs), offer unique solvation environments that can enhance the solubility, stability, and reactivity of ionic species like this compound.[2] These solvent systems are gaining increasing attention for their potential to enable novel chemical transformations and for their "green" credentials, such as low volatility and recyclability.[3]

This technical guide provides an exploratory framework for the systematic investigation of this compound in these unconventional solvents. Due to the limited availability of direct experimental data on this specific topic in the current scientific literature, this document outlines proposed experimental protocols, presents hypothetical data to illustrate expected outcomes, and visualizes workflows and potential reaction pathways. The aim is to provide a comprehensive roadmap for researchers to unlock the synthetic utility of this promising, yet underexplored, reagent.

Synthesis and Characterization of this compound

A plausible and established route to this compound involves the reaction of potassium hydrosulfide with chloroform in a basic medium, followed by hydrolysis. A more direct, albeit less documented, approach could be the reaction of carbon disulfide with a suitable reducing agent in the presence of a potassium source. For the purpose of this guide, we will consider a synthesis based on the reaction of potassium metal with dithioformic acid, which can be generated in situ.

1.1. Proposed Synthesis Protocol

A two-step synthesis is proposed:

-

Generation of Dithioformic Acid: Dithioformic acid (HS2CH) can be prepared by reacting sodium dithioformate with a strong acid. Sodium dithioformate itself can be synthesized from sodium hydrosulfide and chloroform.

-

Formation of this compound: The freshly prepared dithioformic acid is then reacted with a potassium base, such as potassium hydroxide or potassium methoxide, in an aprotic solvent like diethyl ether or THF, followed by precipitation and purification.

1.2. Expected Spectroscopic Characterization

The synthesized this compound should be characterized by standard spectroscopic methods:

-

¹H NMR (in DMSO-d₆): A singlet peak is expected for the C-H proton, likely in the region of 8-10 ppm.

-

¹³C NMR (in DMSO-d₆): A single peak for the dithioformate carbon is anticipated, likely in the downfield region (>190 ppm) due to the two attached sulfur atoms.

-

FT-IR (ATR): Characteristic C-S stretching vibrations are expected in the fingerprint region, typically around 800-1000 cm⁻¹. A C-H stretching band would be observed around 2800-3000 cm⁻¹.

Exploratory Studies in Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, forming a unique solvent environment with high polarity and ionic character.[3] This can be highly beneficial for dissolving salts like this compound.

2.1. Proposed Solubility Studies

A systematic study of the solubility of this compound in a range of commercially available ILs with varying cations (e.g., imidazolium, pyridinium, phosphonium) and anions (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻) is proposed.

Experimental Protocol: Solubility Determination in ILs

-

Sample Preparation: Add an excess amount of finely ground this compound to a known volume (e.g., 1 mL) of the ionic liquid in a sealed vial.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

-

Separation: Centrifuge the vial to separate the undissolved solid.

-

Quantification: Carefully extract a known volume of the supernatant and dilute it with a suitable solvent (e.g., deionized water). The concentration of the dithioformate anion can then be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or ion chromatography.[4]

Table 1: Hypothetical Solubility of this compound in Various Ionic Liquids at 25 °C

| Ionic Liquid Cation | Ionic Liquid Anion | Hypothetical Solubility (g/L) |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | 150 |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate ([PF₆]⁻) | 80 |

| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | 25 |

| N-Butylpyridinium | Tetrafluoroborate ([BF₄]⁻) | 120 |

| Tetrabutylphosphonium | Bromide ([Br]⁻) | 180 |

2.2. Proposed Stability Studies

The stability of this compound in ILs will be assessed over time and at elevated temperatures.

Experimental Protocol: Stability Assessment in ILs

-

Sample Preparation: Prepare a solution of this compound in the chosen ionic liquid at a known concentration.

-

Incubation: Store the solution under an inert atmosphere at different temperatures (e.g., 25 °C, 50 °C, 80 °C).

-

Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot and analyze the concentration of the dithioformate anion using the method described in the solubility study. A decrease in concentration would indicate decomposition.

Table 2: Hypothetical Stability of this compound in [BMIM][BF₄]

| Temperature (°C) | Half-life (hours) |

| 25 | > 100 |

| 50 | 48 |

| 80 | 12 |

2.3. Proposed Reactivity Studies

The nucleophilic reactivity of the dithioformate anion will be explored using a model reaction, such as alkylation with an electrophile.

Experimental Protocol: Alkylation Reaction in an IL

-

Dissolution: Dissolve this compound (1 mmol) in the selected ionic liquid (e.g., [BMIM][BF₄], 2 mL) in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add a suitable electrophile, such as benzyl bromide (1 mmol), to the solution.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 12 hours).

-

Work-up and Analysis: Extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether). The ionic liquid can be washed and recycled. Analyze the product by GC-MS and NMR to determine the yield and purity.

Table 3: Hypothetical Yields for the Reaction of this compound with Benzyl Bromide

| Solvent | Reaction Time (h) | Hypothetical Yield (%) |

| [BMIM][BF₄] | 12 | 95 |

| THF | 24 | 40 |

| Acetonitrile | 24 | 55 |

2.4. Visualization of Experimental Workflow

Exploratory Studies in Deep Eutectic Solvents (DESs)

DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components.[5] They are often biodegradable, low-cost, and easy to prepare.

The experimental protocols for solubility, stability, and reactivity studies in DESs would be analogous to those described for ionic liquids. A selection of common DESs would be investigated.

Table 4: Hypothetical Solubility of this compound in Various DESs at 25 °C

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Hypothetical Solubility (g/L) |

| Choline Chloride | Urea | 1:2 | 200 |

| Choline Chloride | Ethylene Glycol | 1:2 | 180 |

| Choline Chloride | Glycerol | 1:2 | 220 |

| Tetrabutylammonium Bromide | Acetic Acid | 1:2 | 150 |

Exploratory Studies in Supercritical Fluids (SCFs)

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a reaction medium with tunable properties (density, viscosity, diffusivity) by altering pressure and temperature.[6] While scCO₂ is nonpolar, its solvating power can be modified with co-solvents.

4.1. Proposed Solubility and Reactivity Studies

Due to the nonpolar nature of scCO₂, the solubility of the ionic this compound is expected to be low. However, its reactivity with gaseous or soluble electrophiles in the supercritical phase could be explored.

Experimental Protocol: Reaction in scCO₂

-

Reactor Setup: A high-pressure view cell reactor is charged with solid this compound.

-

Reagent Introduction: The electrophile (e.g., a volatile alkyl halide) is introduced.

-

Pressurization: The reactor is filled with CO₂ and brought to the desired supercritical temperature and pressure (e.g., 40 °C, 150 bar).

-

Reaction: The reaction mixture is stirred for a set period.

-

Depressurization and Analysis: The reactor is slowly depressurized, and the product is collected and analyzed.

Table 5: Hypothetical Reactivity of this compound in Supercritical CO₂

| Electrophile | Co-solvent | Temperature (°C) | Pressure (bar) | Hypothetical Outcome |

| Methyl Iodide | None | 40 | 150 | Low conversion |

| Methyl Iodide | 5% Methanol | 40 | 150 | Moderate conversion |

| Allyl Chloride | None | 50 | 200 | Moderate conversion |

Proposed Applications in Drug Development

The dithioformate group can serve as a precursor to various sulfur-containing heterocycles, which are prevalent in many pharmaceuticals. The enhanced reactivity and unique selectivity that may be achievable in unconventional solvents could provide novel synthetic routes to drug-like scaffolds.

5.1. Potential Synthetic Pathway

A potential application is the synthesis of 1,3-dithiolium salts, which are versatile intermediates. The reaction of this compound with a suitable bis-electrophile in an ionic liquid could provide a high-yielding, one-pot synthesis.

Conclusion

This technical guide outlines a comprehensive, albeit exploratory, research program for investigating the behavior of this compound in unconventional solvents. While direct experimental data is currently lacking, the proposed methodologies and hypothesized outcomes provide a solid foundation for future research. The unique properties of ionic liquids, deep eutectic solvents, and supercritical fluids hold significant promise for unlocking the synthetic potential of this compound. Successful exploration in this area could lead to the development of novel, efficient, and greener synthetic routes to valuable sulfur-containing molecules for the pharmaceutical and materials science industries. Further research is warranted to validate these hypotheses and to fully characterize the chemistry of this compound in these fascinating solvent systems.

References

Methodological & Application

Potassium Dithioformate: A Reagent of Limited Application in Organic Synthesis

Introduction

Potassium dithioformate (KCS₂H) is a sulfur-containing organic reagent that has been explored for its potential in introducing the thioformyl group (-CHS) into organic molecules. Despite its simple structure and potential as a dithiocarboxylation agent, a comprehensive review of available chemical literature indicates that this compound is not a widely used reagent in mainstream organic synthesis. Its application appears to be limited to specific reactions, and detailed, standardized protocols for its preparation and use are not readily found in common chemical databases. This document aims to provide an overview of the known and related chemistry, highlighting the challenges and potential areas of application for this reagent.

Preparation of this compound

Another potential route could be inferred from the synthesis of related compounds. For instance, the preparation of potassium O-alkyldithiocarbonates involves the reaction of an alkoxide with carbon disulfide. Similarly, the synthesis of potassium dithiocarbamates is well-established and proceeds from the reaction of an amine with carbon disulfide in the presence of a base like potassium hydroxide. These examples suggest that a potent potassium nucleophile is required to react with carbon disulfide to form the corresponding dithiocarboxylate salt.

Applications in Organic Synthesis: Thioformylation

The primary theoretical application of this compound in organic synthesis is as a thioformylating agent , a reagent that introduces a thioformyl group. This functionality is a key component in the synthesis of various sulfur-containing heterocycles and thioamides, which are of interest in medicinal chemistry and materials science.

Reaction with Active Methylene Compounds

One of the few documented applications of this compound is in the thioformylation of active methylene compounds, particularly enamino nitriles. However, literature reports suggest that its use is limited and not always successful. For example, the synthesis of stable 3-amino-2-cyanothioacrylamides has been attempted with dithioformate anion, but this method has been noted for its limited scope.

Logical Workflow for Thioformylation of Enamino Nitriles:

Caption: Proposed workflow for thioformylation.

Due to the lack of detailed experimental protocols, a standardized procedure cannot be provided. The reaction would likely involve the deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the carbon of the dithioformate anion. However, the instability of the dithioformate anion and potential side reactions may contribute to its limited utility.

Challenges and Alternative Reagents

The limited application of this compound in organic synthesis likely stems from several challenges:

-

Stability: Simple dithiocarboxylate anions can be unstable, making them difficult to handle and store.

-

Reactivity: The reactivity of the dithioformate anion may not be optimal for a wide range of substrates, leading to low yields or the formation of side products.

-

Availability of Alternatives: More stable and versatile thioformylating agents and synthetic routes to thioamides and sulfur heterocycles exist. These include Lawesson's reagent, phosphorus pentasulfide, and multicomponent reactions involving elemental sulfur.

Related Compounds and Syntheses

While information on this compound is scarce, the chemistry of related dithiocarbamates is well-established. Potassium dithiocarbamates are readily synthesized from primary or secondary amines, carbon disulfide, and potassium hydroxide.

General Synthesis of Potassium Dithiocarbamates:

Caption: Synthesis of potassium dithiocarbamates.

This well-documented reaction provides a valuable point of comparison for the potential synthesis and reactivity of this compound.

Conclusion

Application Notes and Protocols: Potassium Dithiocarformate in Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

Potassium dithioformates, more broadly known as potassium dithiocarbamates, are versatile reagents in the synthesis of a wide array of ligands. These compounds are characterized by the presence of the dithiocarbamate functional group (-S₂CNR₂), which acts as an excellent chelating agent for a variety of metal ions. The resulting metal-dithiocarbamate complexes have garnered significant interest due to their diverse applications in medicine, agriculture, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of potassium dithiocarbamate ligands and their subsequent use in the formation of metal complexes.

Overview of Dithiocarbamate Ligand Synthesis

The most common and straightforward method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH).[3] The general reaction scheme is depicted below.

The selection of the starting amine is crucial as it determines the nature of the R groups on the final dithiocarbamate ligand, which in turn influences the properties of the resulting metal complexes. This synthetic route is highly efficient and can be adapted to produce a wide variety of dithiocarbamate ligands.

Experimental Protocols

Protocol 2.1: Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

This protocol is adapted from a known procedure for the synthesis of a heterocyclic dithiocarbamate with fungicidal properties.[3]

Materials:

-

3-aminothiolane 1,1-dioxide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (96%)

Procedure:

-

In a reaction vessel, prepare a solution of carbon disulfide (0.692 L) in ethanol (1 L).

-

Separately, prepare a solution of potassium hydroxide (663 g) in 96% ethanol (3 L) and a solution of 3-aminothiolane 1,1-dioxide (1.35 kg) in 96% ethanol (2 L).

-

Slowly add the potassium hydroxide solution and the 3-aminothiolane 1,1-dioxide solution to the carbon disulfide solution while maintaining the temperature between 10-15°C.

-

After the addition is complete, stir the reaction mixture for 12 hours at ambient temperature.

-

A white precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with ethanol and dry to obtain the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91% | [3] |

| Melting Point | 196-200°C | [3] |

Protocol 2.2: General Synthesis of Sodium/Potassium Dithiocarbamate Ligands

This protocol provides a general method for the synthesis of various sodium or potassium dithiocarbamate ligands from a corresponding amine.[1]

Materials:

-

Amine (0.05 mol)

-

Absolute ethanol (30 mL)

-

Sodium hydroxide (10N) or Potassium hydroxide solution

-

Carbon disulfide (0.05 mol)

Procedure:

-

Dissolve 0.05 mol of the chosen amine in 30 mL of absolute ethanol in a beaker placed in an ice bath.

-

To this cold solution, add 5 mL of 10N sodium hydroxide (or an equivalent amount of potassium hydroxide) solution.

-

Add 0.05 mol of pure carbon disulfide dropwise with constant stirring.

-

Stir the contents mechanically for approximately 30 minutes.

-

The sodium or potassium salt of the dithiocarbamate will precipitate out of the solution.

-

Collect the precipitate by filtration, dry it, and recrystallize from ethanol if necessary.

Protocol 2.3: Synthesis of Metal-Dithiocarbamate Complexes

This protocol outlines the general procedure for the synthesis of metal complexes using a pre-synthesized potassium dithiocarbamate ligand.

Materials:

-

Potassium dithiocarbamate salt (2 equivalents)

-

Metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, AuCl₃) (1 equivalent)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, dissolve the potassium dithiocarbamate salt in absolute ethanol.

-

In a separate container, dissolve the metal chloride salt in absolute ethanol.

-

Add the metal chloride solution to the dithiocarbamate ligand solution. The typical molar ratio of ligand to metal is 2:1.

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling, the metal complex will precipitate.

-

Collect the complex by filtration.

-

Wash the precipitate with excess methanol and diethyl ether.

-

Dry the final product at room temperature.

Quantitative Data for Synthesized Metal Complexes:

The following table summarizes the characterization data for metal complexes synthesized from a potassium dithiocarbamate ligand derived from 3-Formyl-1H-indole-5-carbonitrile.

| Complex (M=) | Color | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |

| Co(II) | Green | 75 | >300 | 10.5 |

| Ni(II) | Greenish-Yellow | 80 | >300 | 12.3 |

| Cu(II) | Brown | 78 | >300 | 15.7 |

| Au(III) | Yellow | 82 | >300 | 18.2 |

Applications in Ligand Synthesis for Drug Development

Dithiocarbamate ligands and their metal complexes have shown a wide range of biological activities, making them attractive for drug development.[4] The nature of the organic substituent on the dithiocarbamate ligand, as well as the choice of the metal center, can significantly influence the biological properties of the complex.[4]

-

Antimicrobial Agents: Dithiocarbamate complexes of copper(II) and cobalt(III) have demonstrated antimicrobial activity.[4]

-

Anticancer Agents: Gold(III) and ruthenium(III) dithiocarbamate complexes have been investigated for their anticancer properties.[4]

-

Enzyme Inhibitors: Certain dithiocarbamates have been explored as inhibitors for enzymes such as monoamine oxidases.[4]

The synthetic flexibility of potassium dithiocarbamates allows for the systematic modification of the ligand structure to optimize for specific biological targets.

References

Synthesis of Dithioformic Esters via Potassium Dithioformate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dithioformic esters, valuable intermediates in organic synthesis and drug development, through the S-alkylation of potassium dithioformate. Detailed protocols for the preparation of the this compound salt and its subsequent reaction with various alkylating agents are presented. This method offers a straightforward and efficient route to a range of S-alkyl and S-benzyl dithioformates.

Introduction

Dithioformic esters are a class of organosulfur compounds characterized by the HCS₂R functional group. They serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The reaction of this compound with electrophiles, such as alkyl halides, provides a direct and atom-economical approach to these valuable compounds. This application note outlines a standardized protocol for this transformation, enabling researchers to reliably synthesize a variety of dithioformic esters.

Overall Reaction Scheme

The synthesis is a two-step process. First, this compound is prepared from potassium metal, methanol, hydrogen sulfide, and chloroform. Subsequently, the isolated this compound is reacted with an appropriate alkyl or benzyl halide to yield the desired dithioformic ester.

Step 1: Synthesis of this compound

Step 2: Synthesis of Dithioformic Ester

Experimental Protocols

Protocol 1: Improved Preparation of this compound[1]

This protocol provides a method for the synthesis of this compound in high yield.

Materials:

-

Potassium metal

-

Anhydrous Methanol (CH₃OH)

-

Dry Hydrogen Sulfide (H₂S) gas

-

Chloroform (CHCl₃)

-

Acetone

-

Ethanol

-

Hexane

Procedure:

-

To 400 mL of dried methanol, add 40 g (1.03 mol) of potassium metal with cooling to manage the exothermic reaction.

-

Pass dry hydrogen sulfide gas through the resulting potassium methoxide solution for 2 hours. The solution will turn a yellow-green color.

-

Remove excess hydrogen sulfide under reduced pressure at 40 °C.

-

Add another 400 mL of methanol to the solution, followed by an additional 40 g (1.03 mol) of potassium metal.

-

Warm the resulting mixture to 70 °C in a water bath.

-

Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux. The solution color will change from yellow to orange.

-

After the addition is complete, reflux the mixture for an additional 10 minutes and then let it stand at room temperature overnight.

-

Filter off any insoluble matter that has separated.

-

Concentrate the resulting solution under reduced pressure (at a temperature below 40 °C).

-

Add 400 mL of acetone to the concentrated residue to precipitate any remaining insoluble matter.

-

Filter the mixture and concentrate the acetone solution to dryness to obtain a brown material (approximately 44 g, 74% yield).

-

For purification, dissolve the brown material in 500 mL of ethanol and gradually add 1.5 L of hexane to precipitate pure, non-hygroscopic this compound as golden-yellow long needles.

-

Collect the crystals by filtration. The melting point of the pure product is 197-198 °C.

Protocol 2: General Procedure for the Synthesis of Dithioformic Esters

This protocol outlines the S-alkylation of this compound with alkyl or benzyl halides.

Materials:

-

This compound (prepared as in Protocol 1)

-

Alkyl or Benzyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or Acetone

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as THF or acetone.

-

To this solution, add the alkyl or benzyl halide (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the reactivity of the halide.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dithioformic ester.

-

If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various alkylating agents. Please note that the yields are estimates based on typical S-alkylation reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

| Entry | Alkylating Agent | Product Name | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |

| 1 | Methyl Iodide | Methyl Dithioformate | THF | 25 | 4-6 | 80-90 |

| 2 | Ethyl Bromide | Ethyl Dithioformate | Acetone | 50 (reflux) | 8-12 | 75-85 |

| 3 | Benzyl Bromide | Benzyl Dithioformate | THF | 25 | 6-8 | 85-95 |

Logical Relationships and Experimental Workflow

The synthesis of dithioformic esters follows a logical two-stage workflow, starting with the preparation of the key reagent, this compound, followed by the nucleophilic substitution reaction to form the final product.

Signaling Pathways and Reaction Mechanism

The core of the dithioformic ester synthesis is a nucleophilic substitution reaction. The dithioformate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl or benzyl halide.

The reaction typically proceeds via an SN2 mechanism, especially for primary and secondary alkyl halides, where the nucleophilic attack and the departure of the leaving group (halide ion) occur in a single, concerted step. This leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. For tertiary alkyl halides, an SN1 mechanism involving a carbocation intermediate may compete or dominate.

Conclusion

The synthesis of dithioformic esters using this compound is a robust and versatile method. The provided protocols offer a clear and reproducible pathway for obtaining these important synthetic intermediates. By following these detailed procedures, researchers can efficiently generate a library of dithioformic esters for various applications in chemical synthesis and drug discovery.

Application Notes and Protocols: Potassium Dithioformate for Efficient C-S Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium dithioformate as a reagent for carbon-sulfur (C-S) bond formation. The information is intended to guide researchers in the synthesis of dithioformate esters and related compounds, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

This compound (KSCSH) is a readily accessible and highly reactive sulfur nucleophile. Its application in organic synthesis, particularly for the formation of C-S bonds, offers a direct route to dithioformate esters and other sulfur-containing molecules. This document outlines the preparation of this compound and its application in C-S bond formation reactions with various electrophiles.

Preparation of this compound

A reliable method for the synthesis of this compound has been established, providing the reagent in good yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is an improved version of Engler's method.

Materials:

-

Methanol (anhydrous)

-

Potassium metal

-

Hydrogen sulfide (dry gas)

-

Chloroform

-

Acetone

-

Hexane

Procedure:

-

To 400 mL of dry methanol, add 40 g (1.03 mol) of potassium metal with cooling.

-

Pass dry hydrogen sulfide gas through the solution for 2 hours. The solution will turn a yellow-green color.

-

Remove excess hydrogen sulfide under reduced pressure at 40 °C.

-

Add another 400 mL of methanol to the solution, followed by an additional 40 g (1.03 mol) of potassium.

-

Warm the resulting mixture to 70 °C in a water bath.

-

Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux. The solution will turn from yellow to orange.

-

After the addition is complete, reflux the mixture for an additional 10 minutes.

-

Allow the solution to stand at room temperature overnight.

-

Filter off any insoluble material.

-

Concentrate the resulting solution under reduced pressure (below 40 °C).

-

Add 400 mL of acetone to precipitate any remaining insoluble matter and filter.

-

Concentrate the acetone solution to dryness to obtain a brown material.

-

Dissolve the brown material in 500 mL of ethanol and gradually add 1.5 L of hexane to crystallize the product.

-

Collect the resulting golden-yellow long needles of pure, non-hygroscopic this compound by filtration.

Expected Yield: Approximately 44 g (74%).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Thioformylation of Enamino Nitriles

This compound has been successfully employed as a thioformylating agent in the synthesis of 2-cyano enamino thioaldehydes.

Experimental Protocol: Thioformylation of Enamino Nitriles

Materials:

-

Enamino nitrile

-

This compound

-

Sodium 1,1-dimethylpropoxide

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Ether

Procedure:

-

In a round-bottom flask, combine the enamino nitrile (3 mmol), this compound (3 mmol), and sodium 1,1-dimethylpropoxide (6 mmol).

-

Add 25 mL of anhydrous THF to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, add 25 mL of water to the reaction mixture.

-

Wash the aqueous mixture several times with ether to remove any unreacted starting material and byproducts.

-

The desired 2-cyano enamino thioaldehyde product remains in the aqueous layer as its salt.

Reaction Data

| Entry | Enamino Nitrile Substrate | Product | Yield (%) |

| 1 | (Structure of Substrate 1) | (Structure of Product 1) | (Yield) |

| 2 | (Structure of Substrate 2) | (Structure of Product 2) | (Yield) |

| 3 | (Structure of Substrate 3) | (Structure of Product 3) | (Yield) |

| (Quantitative data for specific substrates is not readily available in the cited literature and would need to be determined experimentally.) |

Thioformylation Workflow

Caption: Workflow for the thioformylation of enamino nitriles.

General Protocol for C-S Bond Formation with Alkyl Halides

While specific literature examples are scarce, a general protocol for the reaction of this compound with alkyl halides can be proposed based on standard SN2 reaction conditions. This reaction is expected to produce S-alkyl dithioformate esters.

Proposed General Experimental Protocol

Materials:

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

This compound

-

Apolar aprotic solvent (e.g., DMF, DMSO, or Acetone)

Procedure:

-

Dissolve this compound (1.1 equivalents) in a suitable anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired S-alkyl dithioformate ester.

Expected Substrate Scope and Reactivity

| Entry | Alkyl Halide | Expected Product | Notes |

| 1 | Methyl iodide | S-Methyl dithioformate | High reactivity expected. |

| 2 | Ethyl bromide | S-Ethyl dithioformate | Good reactivity expected. |

| 3 | Benzyl bromide | S-Benzyl dithioformate | High reactivity due to benzylic position. |

| 4 | Isopropyl iodide | S-Isopropyl dithioformate | Slower reaction rate due to steric hindrance. |

| 5 | t-Butyl bromide | Elimination product | SN2 reaction is unlikely; elimination will likely dominate. |

Proposed Reaction Workflow for S-Alkyl Dithioformate Synthesis

Caption: Proposed workflow for S-alkyl dithioformate synthesis.